- 2-Cyanoethyl diisopropylchlorophosphoramiditee-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-6,
Cas no 89992-70-1 (Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite)

Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 化学的及び物理的性質
名前と識別子
-
- 2-Cyanoethyl-N,N-diisopropylamidochlorophosphite
- 2-Cyanoethyl diisopropylchlorophosphoramidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- 3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite
- Chloro(diisopropylamino)-β-cyanoethoxyphosphine
- Chloro(diisopropylamino)-beta-cyanoethoxyphosphine
- 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite
- Phosphoramidochloridous acid, bis(1-methylethyl)-, 2-cyanoethyl ester
- 3-((chloro(diisopropylamino)phosphino)oxy)propanenitrile
- 2-Cyanoethoxy(diisopropylamino)chlorophosphine
- 3-[chloro-(diisopropylamino)phosphanyl]oxypropanenitrile
- QWTBDIBOOIAZEF-UHFFFAOYSA-N
- ZX
- Phosphoramidochloridous acid, bis(1-methylethyl)-, 2-cyanoethyl ester (9CI)
- (2-Cyanoethoxy)(diisopropylamino)chlorophosphane
- (2-Cyanoethoxy)(Diisopropylamino)chlorophosphine
- (2-Cyanoethoxy)(N,N-diisopropylamino)chlorophosphine
- (2-O-Cyanoethyl)(N,N-diisopropylamino)chlorophosphine
- 2-Cyanoethyl diisopropylphosphoramidochloridite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoroamidite
- 2-Cyanoethyl N,N-diisopropylphosphoramidochloridite
- 3-[[(Chloro)(diisopropylamino)phosphanyl]oxy]propanenitrile
- Amidite reagent
- Chloro(2-cyanoethoxy)(diisopropylamino)phosphine
- Chloro(β-cyanoethoxy)(diisopropylamino)phosphine
- Cyanoethyl-N,N-diisopropylchlorophosphoramidite
- N,N-Diisopropylamino-2-cyanoethoxychlorophosphine
- β-Cyanoethyl N,N-diisopropylamidochlorophosphite
- DTXSID60370534
- AKOS005063566
- 89992-70-1
- BCP04349
- A843396
- SCHEMBL285592
- BP-22281
- 3-(chloro(diisopropylamino)phosphinooxy)propanenitrile
- chloro-2-cyanoethoxy-N,N-diisopropylaminophosphine
- Diisopropylaminochloro(beta-cyano)ethoxyphosphine
- MFCD00011544
- DB-009504
- 3'-[(2-Cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- AC-1027
- (chloro)(2-cyanoethoxy)(diisopropylamino)phosphine
- 3-[chloro-[di(propan-2-yl)amino]phosphino]oxypropanenitrile
- J-700072
- 3-[chloranyl-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Cyanoethyl N,N'-diisopropyl Phosphoamidochlorite
- C9H18ClN2OP
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Cl 13.5-15.5 %
- Chloro(diisopropylamino)(2-cyanoethoxy)phosphine
- 2-cyanoethyl diisopropylchloro-phosphoramidite
- beta-cyanoethoxymonochloro(N,N-diisopropylamino) phosphine
- 3-{[chloro(diisopropylamino)phosphanyl]oxy}propanenitrile
- 2-cyanoethyl-N, N-diisopropylchlorophosphoramidite
-
- MDL: MFCD00011544
- インチ: 1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3
- InChIKey: QWTBDIBOOIAZEF-UHFFFAOYSA-N
- ほほえんだ: N#CCCOP(N(C(C)C)C(C)C)Cl
- BRN: 3588525
計算された属性
- せいみつぶんしりょう: 236.084528g/mol
- ひょうめんでんか: 0
- XLogP3: 2.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 6
- どういたいしつりょう: 236.084528g/mol
- 単一同位体質量: 236.084528g/mol
- 水素結合トポロジー分子極性表面積: 36.3Ų
- 重原子数: 14
- 複雑さ: 194
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ライトイエロー液体
- 密度みつど: 1.061
- ふってん: 103-105℃/0.08mm(lit.)
- フラッシュポイント: 110 ºC
- 屈折率: 1.476-1.48
- ようかいど: Miscible with chloroform and dichloromethane.
- PSA: 49.85000
- LogP: 3.50118
- ようかいせい: 未確定
- かんど: Moisture Sensitive
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H250,H314
- 警告文: P222,P231,P280,P305+P351+P338,P310,P422
- 危険物輸送番号:UN 2845 4.2/PG 1
- WGKドイツ:3
- 危険カテゴリコード: R20/21/22;R29;R34;R5
- セキュリティの説明: S26-S36/37/39-S45-S8
- 福カードFコード:10
-
危険物標識:
- 危険レベル:8
- 包装等級:II
- リスク用語:R20/21/22; R29; R34; R5
- 包装グループ:II
- セキュリティ用語:8
- ちょぞうじょうけん:−20°C
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 税関データ
- 税関コード:29299090
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C980000-250mg |
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |
89992-70-1 | 250mg |
$63.00 | 2023-05-18 | ||
TRC | C980000-2.5g |
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |
89992-70-1 | 2.5g |
$181.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UI488-1g |
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |
89992-70-1 | 97% | 1g |
¥307.0 | 2022-06-10 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18575-5g |
2-Cyanoethyl diisopropylchlorophosphoramidite, 95% |
89992-70-1 | 95% | 5g |
¥6682.00 | 2023-03-01 | |
abcr | AB147343-5 g |
2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, 97%; . |
89992-70-1 | 97% | 5g |
€283.00 | 2023-06-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123961-1g |
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |
89992-70-1 | 95% | 1g |
¥227.90 | 2023-09-03 | |
TRC | C980000-5g |
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |
89992-70-1 | 5g |
$ 265.00 | 2023-09-08 | ||
TRC | C980000-25g |
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |
89992-70-1 | 25g |
$1188.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005913-5g |
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite |
89992-70-1 | 95% | 5g |
¥802 | 2024-05-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18575-1g |
2-Cyanoethyl diisopropylchlorophosphoramidite, 95% |
89992-70-1 | 95% | 1g |
¥1908.00 | 2023-03-01 |
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosidesOrganic Letters, 2005, 7(25), 5589-5592,
ごうせいかいろ 3
- 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene "Click" Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex StabilityJournal of Organic Chemistry, 2012, 77(1), 188-199,
ごうせいかいろ 4
- Synthesis of lipophilic phosphate triester derivatives of 5-fluorouridine and arabinocytidine as anticancer prodrugsTetrahedron Letters, 1991, 32(45), 6553-6,
ごうせいかいろ 5
1.2 30 min, rt
1.3 40 min, rt
- Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents by combining ionic liquids with mechanochemistryChemical Communications (Cambridge, 2011, 47(20), 5846-5848,
ごうせいかいろ 6
1.2 Reagents: Phosphorus trichloride ; 2 h, 0 °C; 0 °C → rt
1.3 Solvents: Diethyl ether ; rt
1.4 12 h, rt
- Synthesis of cyclic di-nucleotidic acids as potential inhibitors targeting diguanylate cyclaseBioorganic & Medicinal Chemistry, 2010, 18(18), 6657-6665,
ごうせいかいろ 7
- α-β Chimeric oligo-DNA bearing intercalator-conjugated nucleobase inside the linker sequence remarkably improves thermal stability of an alternate-stranded triple helixBioorganic & Medicinal Chemistry Letters, 2004, 14(23), 5747-5750,
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Raw materials
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite Preparation Products
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite 関連文献
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Daan van der Es,Wouter F. J. Hogendorf,Herman S. Overkleeft,Gijsbert A. van der Marel,Jeroen D. C. Codée Chem. Soc. Rev. 2017 46 1464
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2. Novel phosphitylating reagents containing a phosphorus–fluorine bond and their application in efficient synthesis of phosphorofluoridates and phosphorofluoridothionatesWojciech D?bkowski,Izabela Tworowska J. Chem. Soc. Perkin Trans. 1 2001 2462
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Yoshiaki Masaki,Keishi Yamamoto,Keita Yoshida,Atsuya Maruyama,Takahito Tomori,Yusuke Iriyama,Hiroyuki Nakajima,Tatsuro Kanaki,Kohji Seio Org. Biomol. Chem. 2019 17 4835
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Ryohei Kajino,Shuichi Sakamoto,Yoshihito Ueno RSC Adv. 2022 12 11454
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Catherine M. McKeen,Lynda J. Brown,Jamie T. G. Nicol,John M. Mellor,Tom Brown Org. Biomol. Chem. 2003 1 2267
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Jennifer Frommer,Beatrice Karg,Klaus Weisz,Sabine Müller Org. Biomol. Chem. 2018 16 7663
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Guillaume Clavé,Maeva Reverte,Jean-Jacques Vasseur,Michael Smietana RSC Chem. Biol. 2021 2 94
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8. Achiral, acyclic nucleic acids: synthesis and biophysical studies of a possible prebiotic polymerP. Srivastava,R. Abou El Asrar,C. Knies,M. Abramov,M. Froeyen,J. Rozenski,H. Rosemeyer,P. Herdewijn Org. Biomol. Chem. 2015 13 9249
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Takeshi Inde,Yoshiaki Masaki,Atsuya Maruyama,Yu Ito,Naoaki Makio,Yuya Miyatake,Takahito Tomori,Mitsuo Sekine,Kohji Seio Org. Biomol. Chem. 2017 15 8371
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Ryotaro Notomi,Lei Wang,Shigeki Sasaki,Yosuke Taniguchi RSC Adv. 2021 11 21390
Cyanoethyl N,N-Diisopropyl Phosphoamidochloriditeに関する追加情報
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite: A Comprehensive Overview
Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite, commonly referenced by its CAS number 89992-70-1, is a versatile and highly reactive compound that has garnered significant attention in the fields of organic synthesis, biochemistry, and materials science. This compound is widely utilized as a reagent in the phosphorylation of various biomolecules, including nucleosides, peptides, and other organic compounds. Its unique chemical structure and reactivity make it an indispensable tool in modern chemical research.
The molecular structure of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite consists of a central phosphorus atom bonded to an amidochloride group, a cyanoethyl chain, and two bulky diisopropyl groups. The presence of the diisopropyl groups significantly enhances the compound's stability and reactivity, making it highly effective in phosphorylation reactions. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of novel antiviral agents and anticancer drugs. For instance, researchers have employed this compound to modify nucleosides, creating derivatives with enhanced pharmacokinetic properties.
One of the most notable applications of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite is in the field of click chemistry. Its ability to facilitate rapid and selective phosphorylation reactions has made it a cornerstone in the construction of complex molecular architectures. A groundbreaking study published in Nature Chemistry demonstrated its use in the synthesis of a highly functionalized glycoside, which exhibits potent antifungal activity. This achievement underscores the compound's potential in drug discovery and development.
In addition to its role in organic synthesis, Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite has found applications in materials science. Researchers have explored its use as a precursor for the synthesis of novel phosphorus-containing polymers with unique optical and electronic properties. These polymers hold promise for applications in optoelectronics and sensors due to their tunable emission properties.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite. Traditional synthesis routes often involve hazardous reagents and multi-step processes. However, a study published in Green Chemistry introduced a one-pot synthesis method that utilizes renewable resources and minimizes waste generation. This innovation not only enhances the environmental sustainability of the compound's production but also lowers production costs.
The safety profile of Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite is another critical aspect that warrants attention. While it is not classified as a hazardous material under current regulations, proper handling procedures are essential due to its reactive nature. Researchers are advised to work under well-ventilated conditions and wear appropriate personal protective equipment when handling this compound.
In conclusion, Cyanoethyl N,N-Diisopropyl Phosphoamidochloridite (CAS No: 89992-70-1) stands as a pivotal reagent in contemporary chemical research. Its versatility, reactivity, and adaptability to diverse synthetic strategies continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more significant role in the development of novel therapeutics, advanced materials, and sustainable chemical processes.
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